molecular formula C13H11F3N4O3S B12239282 N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide

N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide

Cat. No.: B12239282
M. Wt: 360.31 g/mol
InChI Key: ICLQAHTYBJQDJA-UHFFFAOYSA-N
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Description

N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a trifluoromethyl group, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)pyrimidine-2-carboxylic acid with 4-sulfamoylbenzylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. Green chemistry principles are also applied to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted pyrimidine compounds .

Scientific Research Applications

N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit the main protease of SARS-CoV-2, which is crucial for viral replication. The sulfonamide group interacts with the active site of the enzyme, blocking its activity and thereby preventing the virus from replicating .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it more effective in biological systems compared to similar compounds .

Properties

Molecular Formula

C13H11F3N4O3S

Molecular Weight

360.31 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide

InChI

InChI=1S/C13H11F3N4O3S/c14-13(15,16)10-5-6-18-11(20-10)12(21)19-7-8-1-3-9(4-2-8)24(17,22)23/h1-6H,7H2,(H,19,21)(H2,17,22,23)

InChI Key

ICLQAHTYBJQDJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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